molecular formula C6H15Br2N B015075 6-Bromohexylamine Hydrobromide CAS No. 14502-76-2

6-Bromohexylamine Hydrobromide

Cat. No.: B015075
CAS No.: 14502-76-2
M. Wt: 261 g/mol
InChI Key: YVSSXFHBAIZVEW-UHFFFAOYSA-N
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Description

6-Bromohexylamine Hydrobromide is an organic compound with the chemical formula C6H15Br2N. It is a white solid that is soluble in water and polar solvents. This compound is known for its versatility in scientific research and is commonly used in the synthesis of various organic compounds .

Biochemical Analysis

Biochemical Properties

6-Bromohexylamine Hydrobromide acts as a nucleophile in organic reactions, exhibiting the ability to interact with diverse electrophilic substrates such as alkenes, aldehydes, and ketones . It also interacts with a variety of nucleophiles like amines and alcohols . Furthermore, it can function as a base in the deprotonation of carboxylic acids .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a nucleophile. It interacts with diverse electrophilic substrates, leading to changes in their structure and function . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromohexylamine Hydrobromide can be synthesized through the reaction of 6-bromohexan-1-amine with hydrobromic acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and more efficient purification techniques. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

6-Bromohexylamine Hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromohexylamine Hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6-Bromohexan-1-amine: Similar in structure but lacks the hydrobromide component.

    6-Chlorohexylamine: Similar in structure but contains a chlorine atom instead of a bromine atom.

    Hexylamine: Similar in structure but lacks the halogen atom.

Uniqueness

6-Bromohexylamine Hydrobromide is unique due to its dual functionality as both a nucleophile and a base, making it highly versatile in various chemical reactions. Its hydrobromide component enhances its solubility in water and polar solvents, which is advantageous in many synthetic applications .

Properties

IUPAC Name

6-bromohexan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrN.BrH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSSXFHBAIZVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661826
Record name 6-Bromohexan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14502-76-2
Record name 6-Bromohexan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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